molecular formula C17H18N2O6S2 B12211485 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12211485
M. Wt: 410.5 g/mol
InChI Key: KZWZUKFQKNWUCZ-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, a thiazolidine ring, and a methoxybenzylidene group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene and thiazolidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H18N2O6S2/c1-25-13-4-2-11(3-5-13)8-14-16(21)19(17(22)26-14)9-15(20)18-12-6-7-27(23,24)10-12/h2-5,8,12H,6-7,9-10H2,1H3,(H,18,20)/b14-8-

InChI Key

KZWZUKFQKNWUCZ-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.